molecular formula C17H14N2O4S B2563719 Ethyl 2-(furan-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-07-5

Ethyl 2-(furan-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2563719
CAS No.: 312605-07-5
M. Wt: 342.37
InChI Key: RGLCSVSNNAHOSL-UHFFFAOYSA-N
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Description

Furan-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2).


Synthesis Analysis

The synthesis of furan-carboxamide derivatives can be achieved under various conditions. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives can be analyzed using various spectroscopic techniques. For example, the crystal structure of a furan-based amide derivative was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving furan-carboxamide derivatives can vary depending on the specific compound and the conditions. For instance, furan-carboxamide derivatives have been reported to show good activity against influenza H5N1 virus .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives can be determined using various techniques. For instance, the compound N-(pyridin-2-ylmethyl)furan-2-carboxamide was found to crystallize in an orthorhombic lattice with a space group of Pca21 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(furan-2-carboxamido)-4-phenylthiazole-5-carboxylate and related compounds have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, the acylhydrazone compound was synthesized by the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide, which was further treated to afford different derivatives with potential biological activities (Sokmen et al., 2014). Additionally, studies on novel 1,3,4-oxadiazole derivatives have involved reactions starting from Ethyl naphtho[2,1-b]furan-2-carboxylate, illustrating the compound's role in the synthesis of heterocyclic compounds with potential applications in drug discovery (Raol & Acharya, 2015).

Antibacterial and Antifungal Activities

Research on this compound derivatives has shown promising antibacterial and antifungal activities. For example, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022). This highlights the potential of this compound and its derivatives in addressing challenges in antimicrobial resistance.

Antioxidant and Antiurease Activities

Compounds derived from this compound have also been evaluated for their antioxidant and antiurease activities, indicating their potential in therapeutic applications. The synthesized compounds were found to possess effective antiurease and antioxidant activities, contributing to the understanding of their mechanism of action and potential benefits in medical research (Sokmen et al., 2014).

Material Science Applications

Furthermore, this compound derivatives have been investigated for their applications in material science. For instance, phenothiazine derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, highlighting the role of such compounds in enhancing the performance of dye-sensitized solar cells (Kim et al., 2011).

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCSVSNNAHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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